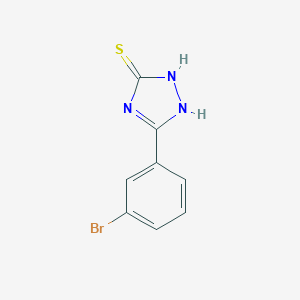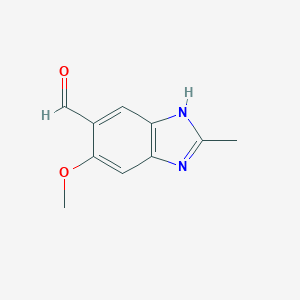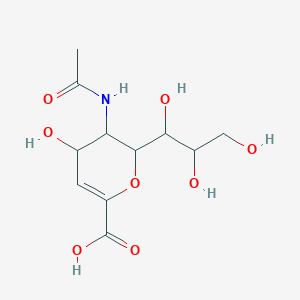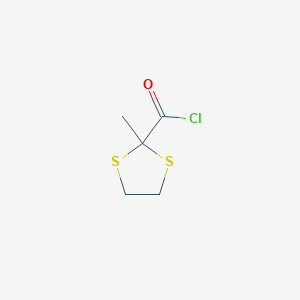
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
“5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps starting from substituted anilines3. However, the exact synthesis process for “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not explicitly mentioned in the available literature. However, related compounds such as pyrazoles exhibit tautomerism, which may influence their reactivity4.Chemical Reactions Analysis
The chemical reactions involving “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature. However, related compounds such as pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry4.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
- Biological Activities on Rainbow Trout Alevins
- Field : Biological Research
- Application : This study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Methods : The study involved the synthesis of the pyrazoline derivative and its application on the alevins. The AchE activity and MDA level in the brain of the alevins were then measured .
- Results : The study found that the pyrazoline derivative had certain effects on the AchE activity and MDA level in the brain of the alevins .
-
Material-Binding Peptides
- Field : Material Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Methods : The application of MBPs involves the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results : The use of MBPs has led to advancements in various fields such as agriculture, biocatalysis, medicine, and environmental monitoring .
-
Artificial Oligomeric Compounds
- Field : Pharmaceutics and Biotechnology
- Application : The study discusses the potential of artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .
- Methods : The methods involve the insertion of monomers into various peptide sequences to effect structural diversity .
- Results : The results envisage new applications for these artificial oligomeric compounds in diverse areas .
-
Pyrazolines
- Field : Biological Research
- Application : Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
- Methods : The methods involve the synthesis of pyrazolines and their application in biological research .
- Results : Pyrazolines have confirmed biological as well as pharmacological activities. Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Microplastic Quantification
- Field : Environmental Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as micro-/nanoplastics quantification .
- Methods : The application of MBPs involves the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results : The use of MBPs has led to advancements in various fields such as environmental monitoring .
-
Artificial Oligomeric Compounds
- Field : Pharmaceutics and Biotechnology
- Application : The study discusses the potential of artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .
- Methods : The methods involve the insertion of monomers into various peptide sequences to effect structural diversity .
- Results : The results envisage new applications for these artificial oligomeric compounds in diverse areas .
Safety And Hazards
The safety and hazards associated with “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” are not explicitly mentioned in the available literature. However, related compounds such as 3-Bromophenyl compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard6.
Direcciones Futuras
There is limited information available on the future directions of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”. However, related compounds have shown potential in various fields, including anticancer activity3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”. For a more comprehensive analysis, further research and expert consultation may be required.
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALETZOQAGIEADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350261 | |
| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
126651-85-2 | |
| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)











